molecular formula C23H29N3O7S B2999153 N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 872986-16-8

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2999153
CAS No.: 872986-16-8
M. Wt: 491.56
InChI Key: GIPGWGLREPBASE-UHFFFAOYSA-N
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Description

N1-((3-((4-Methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated 1,3-oxazinan ring and dual methoxy-substituted aromatic moieties. The compound’s structure integrates a 4-methoxybenzyl group at the N2 position and a 3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-ylmethyl group at N1. This design likely enhances metabolic stability and target binding affinity, as sulfonyl groups are known to improve pharmacokinetic properties .

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-16-13-19(9-10-20(16)32-3)34(29,30)26-11-4-12-33-21(26)15-25-23(28)22(27)24-14-17-5-7-18(31-2)8-6-17/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGWGLREPBASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure

The compound features a unique structure characterized by an oxazinan ring, sulfonyl group, and oxalamide moiety. Its molecular formula is C₁₉H₂₃N₃O₅S, and its structure can be represented as follows:

N1 3 4 methoxy 3 methylphenyl sulfonyl 1 3 oxazinan 2 yl methyl N2 4 methoxybenzyl oxalamide\text{N1 3 4 methoxy 3 methylphenyl sulfonyl 1 3 oxazinan 2 yl methyl N2 4 methoxybenzyl oxalamide}

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following subsections detail specific areas of activity for this compound.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. Compounds containing the 1,3-oxazinan structure are known for their antibacterial and antifungal activities.

Case Study: Antibacterial Activity
A study conducted by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole showed significant antibacterial effects against Mycobacterium bovis BCG. The binding affinity of these compounds to key enzymes involved in fatty acid biosynthesis was also evaluated, suggesting a mechanism of action that disrupts cell wall synthesis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A8M. tuberculosis
Compound B4S. aureus
Compound C0.03C. difficile

Anti-inflammatory Activity

Compounds with sulfonamide groups have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Research Findings
Research has indicated that similar compounds can inhibit the production of nitric oxide and prostaglandins in macrophages, which are key mediators in inflammatory responses . This suggests that this compound may also possess such effects.

Anticancer Activity

The anticancer potential of oxazolidine derivatives has been noted in various studies. The presence of methoxy and sulfonamide groups is believed to enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Testing
In vitro studies have shown that related compounds exhibit cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following table and analysis compare the target compound with structurally related oxalamides, focusing on synthesis, substituent effects, and functional properties.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound ID/Name Key Structural Features Yield Key Data/Activity Reference
Target Compound 3-((4-Methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-ylmethyl, 4-methoxybenzyl N/A N/A (assumed enhanced stability from sulfonyl)
N1-(4-Methoxy-3-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (35) 4-Methoxy-3-methylphenyl, 4-methoxyphenethyl 66% NMR/ESI-MS confirmed structure
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide (80) 4-Chlorophenyl, 4-methoxybenzyl 68% Moderate CYP inhibition (inference from class)
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-Dimethoxybenzyl, pyridin-2-ylethyl N/A 51% CYP3A4 inhibition at 10 µM
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (3) 4-Methoxyphenyl, 4-sulfamoylphenyl 73% Decomposition at 180°C, IR/NMR data

Key Observations:

Substituent Effects on Synthesis and Stability :

  • The target compound’s sulfonylated oxazinan ring distinguishes it from simpler analogs like compounds 35 and 80 , which lack fused heterocycles. Sulfonyl groups (as in the target compound and compound 3 ) enhance thermal stability compared to sulfamoyl groups, as evidenced by compound 3 ’s decomposition at 180°C .
  • Electron-withdrawing groups (e.g., chlorine in compound 80 ) reduce yields (68% vs. 66% for compound 35 ) due to steric or electronic challenges during amide coupling .

Biological Activity Trends :

  • Methoxy-substituted derivatives (e.g., compound 35 , S5456) show varied enzyme interactions. S5456’s 2,3-dimethoxybenzyl group contributes to CYP3A4 inhibition (51% at 10 µM), suggesting that methoxy positioning modulates activity .
  • The target compound’s 4-methoxybenzyl group may favor receptor binding akin to umami agonists like S336, which shares a dimethoxybenzyl motif .

Spectroscopic and Analytical Data :

  • NMR spectra for compound 35 (δ 10.39 ppm for NH) and 80 (δ 10.83 ppm for NH) highlight hydrogen-bonding differences influenced by substituents .
  • ESI-MS data for compound 35 ([M+H]+ 343.1) and 80 ([M−H]− 317.0) align with calculated molecular weights, validating synthetic routes .

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